

An In-depth Technical Guide to 4-Boc-3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Boc-3-Carboxymethylmorpholine
Cat. No.:	B1291444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 859155-89-8

This technical guide provides a comprehensive overview of **4-Boc-3-Carboxymethylmorpholine**, a key building block in medicinal chemistry and drug discovery. It details its chemical and physical properties, provides insights into its synthesis, and explores its potential applications.

Compound Data

4-Boc-3-Carboxymethylmorpholine, also known as 2-(4-((tert-butoxy)carbonyl)morpholin-3-yl)acetic acid, is a derivative of morpholine featuring a Boc protecting group and a carboxymethyl substituent. This structure makes it a valuable intermediate for the synthesis of more complex molecules.

Property	Value	Reference
CAS Number	859155-89-8	[1]
Molecular Formula	C ₁₁ H ₁₉ NO ₅	[1]
Molecular Weight	245.27 g/mol	[1]
Synonyms	3-carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester, 2-(4-[(tert-butoxy)carbonyl]morpholin-3-yl)acetic acid, 4-boc-morpholine-3-acetic acid	[1]

Physicochemical Properties

While detailed experimental data on the physicochemical properties of **4-Boc-3-Carboxymethylmorpholine** is not extensively published, the following table summarizes available information from suppliers.

Property	Value/Information
Appearance	White to off-white solid
Purity	Typically ≥95%
Storage	Recommended to be stored in a cool, dry place.

Synthesis and Experimental Protocols

A specific, detailed, and peer-reviewed synthesis protocol for **4-Boc-3-Carboxymethylmorpholine** is not readily available in the public domain. However, based on general organic chemistry principles and published methods for related morpholine derivatives, a plausible synthetic route can be outlined. The synthesis would likely involve the protection of the morpholine nitrogen with a Boc group, followed by the introduction of the carboxymethyl side chain at the 3-position.

A patent for a related compound, (S)-3-morpholinyl carboxylic acid, outlines a multi-step synthesis starting from L-serine. This process involves esterification, acylation, cyclization, and reduction, followed by deprotection.^{[2][3]} While not identical, this methodology provides a conceptual framework for the synthesis of 3-substituted morpholine derivatives.

General Workflow for the Synthesis of Substituted Morpholines:

The synthesis of substituted morpholines often involves the cyclization of an appropriate amino alcohol precursor. The introduction of functional groups can be achieved before or after the formation of the morpholine ring. The Boc protecting group is typically introduced to the secondary amine of the morpholine ring to prevent unwanted side reactions in subsequent steps.

Caption: Generalized workflow for the synthesis of 4-Boc-3-substituted morpholines.

Applications in Drug Discovery and Medicinal Chemistry

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The morpholine ring is considered a "privileged" structure due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability.

While specific biological assays or signaling pathways involving **4-Boc-3-Carboxymethylmorpholine** are not detailed in the currently available literature, its structural motifs suggest its utility as a versatile intermediate in the synthesis of bioactive molecules.^{[4][5]} ^[6] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for the attachment of this building block to other molecular fragments. The Boc-protected nitrogen ensures chemoselectivity during these coupling reactions.

The development of novel therapeutics often relies on the availability of unique and functionalized building blocks.^{[7][8]} Compounds like **4-Boc-3-Carboxymethylmorpholine** serve this purpose, enabling medicinal chemists to explore new chemical space and design molecules with improved pharmacological profiles.

Logical Relationship in Drug Discovery:

The following diagram illustrates the role of building blocks like **4-Boc-3-Carboxymethylmorpholine** in the drug discovery process.

Caption: Role of building blocks in the drug discovery pipeline.

Safety and Handling

Detailed toxicological data for **4-Boc-3-Carboxymethylmorpholine** is not available. As with any chemical reagent, it should be handled in a well-ventilated laboratory by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Boc-3-Carboxymethylmorpholine is a valuable chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its functionalized morpholine scaffold provides a versatile platform for the synthesis of novel and complex molecules. While detailed experimental protocols and specific biological applications are not yet widely published, its structural characteristics strongly suggest its utility as a key building block for the development of future therapeutic agents. Further research into the synthesis and application of this compound is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-N-Boc-morpholine-3-acetic acid [oakwoodchemical.com]
- 2. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 3. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 4. bocsci.com [bocsci.com]
- 5. solutions.bocsci.com [solutions.bocsci.com]
- 6. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 7. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Boc-3-Carboxymethylmorpholine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291444#4-boc-3-carboxymethylmorpholine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com